3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is substituted with a difluoro group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole and benzenesulfonamide moieties, as well as the difluoro substituent . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indazole and benzenesulfonamide moieties, as well as the difluoro substituent, would likely confer specific properties to the molecule .
Scientific Research Applications
- Xue et al. synthesized related 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that one specific compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , exhibited inhibitory activity against influenza A virus .
- Indole derivatives have been investigated as potential anti-HIV agents. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their anti-HIV-1 activity .
Antiviral Activity
Anti-HIV Properties
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that the compound might interact with its targets by inhibiting or modulating their activity, leading to changes in cellular processes.
Biochemical Pathways
The inhibition, regulation, and/or modulation of kinases like chk1, chk2, and h-sgk suggest that the compound could affect pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of cell growth and the induction of cell death, particularly in cancer cells .
Pharmacokinetics
The biological activities of indazole derivatives suggest that they are likely to be absorbed and distributed in the body, metabolized, and then excreted . These properties would impact the bioavailability of the compound, determining how much of it reaches its targets and how long it stays in the body.
Result of Action
Given the potential targets and mode of action, the compound could potentially inhibit cell growth and induce cell death, particularly in cancer cells .
properties
IUPAC Name |
3,4-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-12(16)13(17)8-10/h6-8,18H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGVQRCQOHWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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